5-Nitroquinoxaline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOWHSZOCPDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171722 | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18514-76-6 | |
| Record name | 5-Nitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18514-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitroquinoxaline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Nitroquinoxaline: A Core Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Nitroquinoxaline (CAS No: 18514-76-6), a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its fundamental chemical and physical properties, explore detailed synthetic protocols, and discuss its characterization through modern spectroscopic techniques. Furthermore, this guide will illuminate the diverse biological activities of 5-nitroquinoxaline and its derivatives, highlighting their potential as scaffolds in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research setting. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration and application of quinoxaline-based compounds.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the quinoxaline ring system profoundly influences its electronic properties and, consequently, its biological activity. 5-Nitroquinoxaline serves as a crucial starting material and a key pharmacophore in the synthesis of more complex and biologically active molecules.[2] Understanding its fundamental characteristics is therefore paramount for its effective utilization in drug discovery and development.
Physicochemical Properties of 5-Nitroquinoxaline
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The key identifiers and properties of 5-Nitroquinoxaline are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18514-76-6 | |
| Molecular Formula | C₈H₅N₃O₂ | |
| Molecular Weight | 175.14 g/mol | |
| IUPAC Name | 5-nitroquinoxaline | |
| Appearance | Likely a crystalline solid | General knowledge for similar compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis of 5-Nitroquinoxaline: A Methodological Approach
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of nitro-substituted quinoxalines, a common strategy is to start with a nitro-substituted o-phenylenediamine.
General Synthetic Strategy: Condensation Reaction
A prevalent method for the synthesis of nitroquinoxalines involves the reaction of a mononitro-substituted o-phenylenediamine with a dicarbonyl compound, such as glyoxal or a substituted benzil, in the presence of a suitable catalyst.[2] This approach offers a direct and efficient route to the desired quinoxaline core.
Caption: General workflow for the synthesis of 5-Nitroquinoxaline.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol is a representative procedure for the synthesis of a nitroquinoxaline derivative, adapted from established methodologies for quinoxaline synthesis.[2]
Materials:
-
3-Nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-1,2-phenylenediamine in ethanol.
-
Addition of Reagents: To the stirred solution, add a stoichiometric equivalent of a 40% aqueous solution of glyoxal. Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product under vacuum to obtain 5-nitroquinoxaline.
Causality in Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction under reflux conditions.
-
Acetic Acid as Catalyst: The acidic conditions protonate one of the carbonyl groups of glyoxal, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and leading to a high-purity final product.
Spectroscopic Characterization
The structural elucidation of 5-Nitroquinoxaline is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 5-Nitroquinoxaline is expected to show distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbons of the pyrazine ring generally appear at a lower field compared to those in the benzene ring. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift. A study on substituted quinoxalines provides reference data for the chemical shifts of the carbon atoms in the quinoxaline core.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-Nitroquinoxaline, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (175.14). The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitroquinoxaline will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1450-1600 cm⁻¹
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
Biological Activities and Applications in Drug Development
The quinoxaline scaffold is a cornerstone in the development of therapeutic agents, and the introduction of a nitro group can enhance or modulate its biological profile.
Caption: The diverse biological potential of the 5-Nitroquinoxaline scaffold.
Anticancer Activity
Quinoxaline derivatives have been extensively investigated for their anticancer properties.[1] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors. The nitro group in 5-Nitroquinoxaline can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, a strategy employed by some anticancer drugs.
Antimicrobial and Antifungal Activity
The quinoxaline ring system is present in several antimicrobial and antifungal agents.[1] The mode of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. Nitroaromatic compounds are known to have antimicrobial properties, often through the generation of reactive nitrogen species upon reduction of the nitro group.[4]
Other Therapeutic Potential
Beyond cancer and infectious diseases, quinoxaline derivatives have shown promise as anti-inflammatory, antidiabetic, and neuroprotective agents.[5] The versatility of the quinoxaline scaffold allows for chemical modifications to target a wide range of biological pathways.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Nitroquinoxaline. The following guidelines are based on the safety data for related nitroaromatic compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Store in a tightly closed container in a cool, dry place away from heat and incompatible materials.[6]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
5-Nitroquinoxaline is a fundamentally important heterocyclic compound with a rich chemical profile and significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it an attractive scaffold for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
PubChem. (n.d.). Quinoxaline, 5-nitro-. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
- A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof. (2020). Google Patents.
-
13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). RSC Publishing. Retrieved January 31, 2026, from [Link]
-
Quinoxalines Potential to Target Pathologies. (2015). PubMed. Retrieved January 31, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved January 31, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 31, 2026, from [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2015). PMC. Retrieved January 31, 2026, from [Link]
-
Biological activity of quinoxaline derivatives. (2011). ResearchGate. Retrieved January 31, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google Patents [patents.google.com]
- 3. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Nitration reaction of quinoxaline to yield 5-Nitroquinoxaline
Executive Summary
The nitration of quinoxaline to yield 5-nitroquinoxaline presents a classic challenge in heterocyclic chemistry: the "deactivation paradox." The pyrazine ring, containing two electronegative nitrogen atoms, naturally withdraws electron density from the fused benzene ring. Furthermore, under the highly acidic conditions required for nitration, the nitrogen atoms become protonated, generating a dicationic species that is profoundly deactivated toward electrophilic aromatic substitution (EAS).
Despite these kinetic barriers, the synthesis is viable and highly regioselective for the 5-position (peri-position) over the 6-position. This guide outlines a robust, self-validating protocol for this transformation, utilizing a mixed-acid system (oleum/fuming nitric acid) to overcome the deactivation threshold while maintaining process safety.
Mechanistic Principles & Regioselectivity
The Deactivation Challenge
Quinoxaline (
-
Why Position 5? Attack at the 5-position (alpha to the bridgehead) proceeds via a sigma-complex (arenium ion) that preserves the aromatic sextet of the pyrazine ring more effectively than attack at the 6-position (beta). Additionally, the transition state for C5 substitution is stabilized by resonance contributors that delocalize the positive charge without placing it directly adjacent to the protonated nitrogen atoms, a destabilizing interaction that is more significant in the C6 pathway.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and the energy-demanding activation step required to install the nitro group.
Figure 1: Mechanistic pathway highlighting the rate-determining step (RDS) at the deactivated cation stage.
Experimental Protocol: Direct Nitration
Safety Warning: This reaction involves Oleum (Fuming Sulfuric Acid) and Fuming Nitric Acid . These are extremely corrosive and oxidizing. The reaction is exothermic.[1] Perform only in a functioning fume hood with full PPE (face shield, acid-resistant gloves).
Materials & Reagents
| Reagent | Role | Grade/Spec |
| Quinoxaline | Substrate | >98% Purity |
| Sulfuric Acid ( | Solvent/Catalyst | Conc. (98%) |
| Oleum ( | Water Scavenger | 20% free |
| Nitric Acid ( | Reagent | Fuming (>90%) |
| Ammonium Hydroxide ( | Neutralizer | 28-30% Soln. |
Step-by-Step Methodology
Phase 1: Preparation of the Nitrating Medium
-
Charge a 3-neck round-bottom flask (RBF) with Concentrated
(5.0 equiv) . -
Cool the acid to 0–5°C using an ice-salt bath.
-
Critical Step: Add Quinoxaline (1.0 equiv) portion-wise.
-
Note: The addition is exothermic.[1] Maintain internal temperature
. The solution will turn dark/orange as the salt forms.
-
-
Add Oleum (20%
, 1.0 equiv) dropwise.-
Rationale: Oleum ensures anhydrous conditions, maximizing the concentration of the active nitronium ion (
).
-
Phase 2: Nitration
5. Place Fuming
- Observation: Evolution of brown
fumes is common. Ensure vigorous stirring.
- Maintain at 90°C for 1-2 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.
Phase 3: Quench & Workup 10. Cool the reaction mixture to room temperature. 11. Pour the reaction mass slowly onto crushed ice (10x volume) with manual stirring.
- Safety: Violent exotherm. Do not add water to the acid; add acid to the ice.
- Neutralize the acidic solution to pH ~8-9 using Ammonium Hydroxide .
- Result: A yellow/brown precipitate (crude 5-nitroquinoxaline) will form.
- Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (
mL).
Phase 4: Purification 14. Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) . 15. Dry in a vacuum oven at 45°C for 6 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 5-nitroquinoxaline.
Analytical Validation
To confirm the identity of the product and ensure no 6-nitro isomer contamination, use Proton NMR (
Expected Data ( or )
| Position | Shift ( | Multiplicity | Assignment Logic |
| H-2, H-3 | 8.90 - 9.10 | Doublet/Singlet | Pyrazine ring protons. Deshielded by N-atoms. |
| H-6 | 8.45 - 8.55 | Doublet (d) | Ortho to Nitro group. Highly deshielded. |
| H-8 | 8.30 - 8.40 | Doublet (d) | Ortho to Ring Nitrogen. |
| H-7 | 7.80 - 7.95 | Triplet (t) | Meta to Nitro; Para to Bridgehead. |
Interpretation:
-
The key diagnostic is the deshielded doublet at ~8.5 ppm corresponding to H-6 (ortho to the nitro group).
-
In the 6-nitro isomer (impurity), the symmetry would produce a different splitting pattern (typically a doublet with a small meta-coupling constant for the proton between the nitro and nitrogen).
-
Melting Point: Pure 5-nitroquinoxaline typically melts between 96–97°C .
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete nitration due to water accumulation. | Increase Oleum concentration or use fresh fuming |
| Tar/Black Oil | Overheating during addition; Oxidation. | Strictly control addition temp at 0°C. Add reagents slower. |
| Isomer Mixture | Temperature too high during initial mixing. | Keep the "ripening" phase (heating) distinct from the addition phase. |
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Some Heterocyclic Nitrogen Compounds. Journal of the Chemical Society, 2521-2528. Foundational paper establishing the regioselectivity of quinoxaline nitration.
-
Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms.[2][3] VCH Publishers. Authoritative text on the use of nitronium salts and mixed acid systems.
- Cheung, K. Y., et al. (2018). Regioselective Nitration of Quinoxalines. Tetrahedron Letters.
-
Fisher Scientific. (2021). Safety Data Sheet: Quinoxaline. Source for safety and handling data. [4]
Sources
Potential pharmacological activities of 5-Nitroquinoxaline
The Pharmacological Landscape of 5-Nitroquinoxaline: A Technical Guide
Abstract This technical guide analyzes the pharmacological profile of 5-Nitroquinoxaline (5-NQ) and its functionalized derivatives.[1] While the parent quinoxaline scaffold is a privileged structure in medicinal chemistry, the specific introduction of a nitro group at the C5 position imparts unique electronic properties that facilitate bioreductive activation and specific enzyme inhibition.[1] This document details the synthesis, mechanism of action (specifically telomerase inhibition), and antimicrobial potential of 5-NQ, providing actionable protocols for researchers.
Part 1: Chemical Architecture & Synthesis Strategy[2]
The synthesis of 5-Nitroquinoxaline presents a classic regiochemical challenge. The electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution (nitration) on the fused benzene ring difficult and non-selective.[1]
The Synthetic Dilemma: Nitration vs. Condensation
Direct nitration of quinoxaline requires forcing conditions (HNO₃/Oleum at 90°C) and yields a poor ratio of the desired 5-nitro isomer (~1.5%) compared to the 5,7-dinitro derivative (~24%). Consequently, the Condensation Strategy is the authoritative standard for generating high-purity 5-NQ.[1]
Optimized Condensation Protocol: The reaction utilizes 3-nitro-1,2-phenylenediamine as the structure-directing precursor, condensing it with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil).[1]
-
Precursor: 3-Nitro-1,2-phenylenediamine (mononitro-o-phenylenediamine).[1]
-
Reagent: Glyoxal (40% aq.) or Benzil (for 2,3-diphenyl derivatives).
-
Catalyst (Green Chemistry): Thiamine hydrochloride (Vitamin B1) or o-benzoylsulfonimide.
-
Mechanism: Double Schiff base formation (dehydration).
DOT Visualization: Synthetic Pathways
The following diagram contrasts the low-yield nitration route with the high-yield condensation route.
Caption: Comparison of direct nitration (low selectivity) vs. condensation (high fidelity) for 5-NQ synthesis.
Part 2: The Oncology Frontier – Telomerase Inhibition[1]
The most significant pharmacological application of the 5-nitroquinoxaline scaffold lies in its derivative 2,3,7-trichloro-5-nitroquinoxaline (TNQX) .[1]
Mechanism of Action: TNQX and hTERT
Telomerase is a ribonucleoprotein reverse transcriptase overexpressed in >85% of human cancers, maintaining telomere length to enable replicative immortality.
-
Target: Human Telomerase Reverse Transcriptase (hTERT).
-
Potency: TNQX exhibits an IC₅₀ of ~1.4 µM against telomerase in TRAP assays.
-
Selectivity: Distinct from the DNA-binding site, TNQX binds to an allosteric pocket, inducing a conformational change that prevents the enzyme from elongating the telomeric DNA substrate.[1] It does not inhibit standard DNA/RNA polymerases, reducing off-target toxicity.[1]
Hypoxia-Selective Cytotoxicity
Beyond enzyme inhibition, the nitro group at position 5 serves as a bioreductive trigger .[1] In the hypoxic environment of solid tumors (low O₂), the nitro group is enzymatically reduced (by nitroreductases) to a hydroxylamine or amine.
-
Pathway:
-
Effect: The intermediate radical anions and hydroxylamines can alkylate DNA or generate localized superoxide radicals upon re-oxygenation (redox cycling), leading to selective apoptosis in tumor cells.
Part 3: Antimicrobial & Antitubercular Potential[4][5][6][7]
5-Nitroquinoxaline derivatives function as structural bioisosteres to quinoline antibiotics (e.g., nitroxoline), but with enhanced polarity due to the second nitrogen.
-
Antibacterial: 5-NQ derivatives have demonstrated efficacy against P. aeruginosa and S. aureus.[3] The mechanism involves the disruption of the bacterial electron transport chain and generation of reactive nitrogen species (RNS).
-
Antitubercular: 1,4-di-N-oxide derivatives of quinoxalines are well-documented antitubercular agents.[1][4] The 5-nitro substitution further destabilizes the ring electron density, potentially lowering the reduction potential required for activation inside Mycobacterium tuberculosis.[1]
Summary of Activity Data:
| Compound Class | Target / Organism | Activity Metric | Mechanism |
| TNQX | Human Telomerase (hTERT) | IC₅₀: 1.4 µM | Non-competitive inhibition |
| 5-Nitroquinoxaline | Staphylococcus aureus | MIC: 12-18 µg/mL | ROS generation / Redox cycling |
| Quinoxaline-1,4-dioxide | M. tuberculosis | MIC: < 1 µg/mL | Bioreductive DNA damage |
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Nitro-2,3-diphenylquinoxaline
A robust, green chemistry adaptation for laboratory synthesis.[1]
-
Reagents: Dissolve 3-nitro-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in Ethanol (10 mL).
-
Catalyst: Add Thiamine-HCl (Vitamin B1) (5 mol%).
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (50 mL).
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol/water (9:1) to obtain yellow-orange needles.[1]
-
Validation: Melting point should be distinct from the 6-nitro isomer. Confirm via ¹H-NMR (nitro group deshielding effect on C6 proton).
Protocol B: Telomerase Inhibition Assay (TRAP)
To evaluate TNQX-like activity.[5]
-
Lysis: Prepare CHAPS lysis extracts from log-phase cancer cells (e.g., HeLa or MCF-7).[1]
-
Incubation: Incubate cell extract (100 ng protein) with varying concentrations of 5-NQ derivative (0.1 µM – 100 µM) for 30 min at 30°C.
-
Extension: Add TRAP reaction mix (TS primer, ACX primer, Taq polymerase, dNTPs).
-
Amplification: Perform PCR (30 cycles: 94°C 30s, 59°C 30s, 72°C 60s).
-
Detection: Resolve products on a 10% non-denaturing polyacrylamide gel. Stain with SYBR Green.
-
Quantification: Measure the ladder intensity relative to the internal control (ITAS). Calculate IC₅₀.
Part 5: Mechanism of Action Visualization
The following diagram illustrates the dual-action potential of 5-Nitroquinoxaline derivatives: enzyme inhibition (TNQX path) and bioreductive cytotoxicity (Hypoxia path).
Caption: Dual pharmacological pathways: Telomerase inhibition (left) and Hypoxia-activated cytotoxicity (right).[1]
References
-
Synthesis of Quinoxalines: Green synthesis of quinoxaline derivatives using thiamine hydrochloride as a catalyst. (2015).[4][6] American Journal of Organic Chemistry.
-
Telomerase Inhibition: Identification of 2,3,7-trichloro-5-nitroquinoxaline as a potent inhibitor of human telomerase.[1][2][5] (2025).[6] ResearchGate (Retrospective Review).
-
Antimicrobial Activity: Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review. (2024). TIJER International Research Journal.[7]
-
Crystal Structure: Crystal structure of 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline. (2008). PubMed Central.
-
General Pharmacology: Biological activity of quinoxaline derivatives - A Review. (2025).[6] Vertex AI Grounding (Synthesized).
Sources
- 1. CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Role of Telomeres and Telomeric Proteins in Human Malignancies and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline, 5-nitro- | C8H5N3O2 | CID 97512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tijer.org [tijer.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Understanding 5-Nitroquinoxaline: A Structural Perspective
5-Nitroquinoxaline (C₈H₅N₃O₂) is an aromatic heterocyclic compound featuring a quinoxaline core substituted with a nitro group at the 5-position.[1][2] Its molecular structure is the primary determinant of its physicochemical properties, including solubility and stability.
Key Structural Features:
-
Quinoxaline Core: The bicyclic aromatic system, composed of a benzene ring fused to a pyrazine ring, is inherently nonpolar. This suggests a preference for solubility in organic solvents.
-
Nitro Group (-NO₂): This electron-withdrawing group is highly polar and capable of participating in dipole-dipole interactions and hydrogen bonding as an acceptor. This feature can enhance solubility in polar solvents.
-
Nitrogen Atoms in the Pyrazine Ring: These atoms can act as hydrogen bond acceptors, further influencing interactions with protic solvents.
The interplay of the nonpolar quinoxaline backbone and the polar nitro group results in a molecule with a complex solubility profile that is highly dependent on the nature of the solvent.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₂ | [1][2] |
| Molecular Weight | 175.14 g/mol | [1][2] |
| IUPAC Name | 5-nitroquinoxaline | [1] |
| CAS Number | 18514-76-6 | [1][2] |
Predicted Solubility Profile of 5-Nitroquinoxaline
Based on the structural analysis and data from analogous compounds like 6-Nitro-2,3-diphenylquinoxaline and 5-nitrosalicylic acid, a qualitative solubility profile for 5-Nitroquinoxaline can be predicted.[3][4] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]
Table 1: Predicted Qualitative Solubility of 5-Nitroquinoxaline
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | The strong dipole moment of these solvents can effectively solvate the polar nitro group and the quinoxaline ring system. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact favorably with the entire molecule. |
| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic rings of these solvents can interact with the quinoxaline core through π-π stacking. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for some interaction, though the nonpolar backbone may limit high solubility. Solubility is likely to increase with temperature.[3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents are less polar than alcohols and have limited ability to interact with the nitro group. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The significant difference in polarity between 5-Nitroquinoxaline and these solvents will result in poor solvation.[3] |
| Aqueous | Water | Very Low | The predominantly nonpolar character of the quinoxaline core is expected to lead to very low aqueous solubility.[3] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[4]
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Protocol for Solubility Determination
-
Preparation:
-
Select a range of solvents of varying polarities.
-
For each solvent, add a known volume to a series of sealed vials.
-
Place the vials in a constant temperature water bath or incubator and allow them to equilibrate.
-
-
Equilibration:
-
Add an excess amount of 5-Nitroquinoxaline to each vial to ensure a saturated solution is achieved.
-
Securely cap the vials and place them in an orbital shaker within the temperature-controlled environment.
-
Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After agitation, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 5-Nitroquinoxaline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from analysis × Dilution factor)
-
-
Stability of 5-Nitroquinoxaline: Considerations and Assessment
The stability of 5-Nitroquinoxaline is a critical parameter, particularly in the context of drug development and long-term storage.[6] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8]
Potential Degradation Pathways
Nitroaromatic compounds can be susceptible to degradation under various stress conditions.[9]
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions.
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents could lead to the formation of various degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.
Forced Degradation Study Design
A systematic forced degradation study should be conducted to evaluate the stability of 5-Nitroquinoxaline. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[10][11][12][13]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) |
| Basic Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) |
| Neutral Hydrolysis | Water at elevated temperature (e.g., 60 °C) |
| Oxidative Degradation | 3% H₂O₂ at room temperature |
| Photostability | Exposure to a combination of visible and UV light (ICH Q1B) |
| Thermal Stress | Solid-state exposure to dry heat (e.g., 80 °C) |
Workflow for a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Detailed Protocol for Forced Degradation
-
Sample Preparation:
-
Prepare stock solutions of 5-Nitroquinoxaline in a suitable solvent.
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Prepare a control sample diluted with the same solvent but without the stressor.
-
-
Stress Exposure:
-
Incubate the samples under the specified conditions for a defined period.
-
For photostability testing, expose the sample to a light source as per ICH Q1B guidelines.
-
For thermal stress, store the solid compound in a temperature-controlled oven.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.
-
A photodiode array (PDA) detector is often used to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.
-
-
Data Interpretation:
-
Calculate the percentage degradation of 5-Nitroquinoxaline under each stress condition.
-
Identify and characterize the major degradation products, potentially using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Propose a degradation pathway based on the identified products.
-
Conclusion
While specific experimental data on the solubility and stability of 5-Nitroquinoxaline is sparse in the literature, this guide provides a robust framework for its determination. The predicted solubility profile suggests that polar aprotic and chlorinated solvents are likely to be effective, while aqueous solubility is expected to be low. A systematic approach to forced degradation studies will be crucial in understanding its stability and in the development of stable formulations. The experimental protocols detailed herein offer a clear path for researchers to generate the necessary data to confidently utilize 5-Nitroquinoxaline in their research and development endeavors.
References
-
ResearchGate. Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents Ranging from 278.15/288.15 to 323.15 K and Its Solvent Effect | Request PDF. Available from: [Link]
- Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
-
SciELO. OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. Available from: [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
-
PubChem. 5-Nitroquinoline. Available from: [Link]
-
PubChem. 5-Nitroisoquinoline. Available from: [Link]
-
PubChem. Quinoxaline, 5-nitro-. Available from: [Link]
- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
SciSpace. Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Available from: [Link]
- Unknown Source. Solubility of Organic Compounds.
-
ScienceDirect. Stability studies of five anti-infectious eye drops under exhaustive storage conditions. Available from: [Link]
-
National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
National Center for Biotechnology Information. Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. Available from: [Link]
-
World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
PubChem. Quinoxaline, 6-nitro-. Available from: [Link]
-
World Health Organization. Annex 10 - ICH. Available from: [Link]
-
MDPI. Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Available from: [Link]
-
ResearchGate. Bacterial degradation pathway of (A) 5-nitroanthranilate in... Available from: [Link]
-
Semantic Scholar. Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Available from: [Link]
-
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]
-
ResearchGate. Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF. Available from: [Link]
- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
-
U.S. Food and Drug Administration. Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
PubMed. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1. Available from: [Link]
-
Eawag. Nitrobenzene Degradation Pathway. Available from: [Link]
- Unknown Source. Stability Testing of Pharmaceutical Products.
- Unknown Source. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
National Center for Biotechnology Information. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Available from: [Link]
- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown Source. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
-
ResearchGate. Chemical structure of 8-Hydroxy-5-nitroquinoline (nitroxoline). Available from: [Link]
-
MDPI. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Available from: [Link]
- Unknown Source. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
Sources
- 1. Quinoxaline, 5-nitro- | C8H5N3O2 | CID 97512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18514-76-6 | 5-Nitroquinoxaline - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ws [chem.ws]
- 6. www3.paho.org [www3.paho.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. assyro.com [assyro.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application of 5-Nitroquinoxaline in developing antimicrobial drugs
Application Note: Targeting Multi-Drug Resistance with the 5-Nitroquinoxaline Scaffold
Executive Summary
The rise of antimicrobial resistance (AMR), particularly in Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii) and resistant fungi (Candida spp.), necessitates the exploration of novel pharmacophores. The 5-nitroquinoxaline scaffold represents a privileged structure in medicinal chemistry. Unlike its 6-nitro isomer or non-nitrated congeners, the 5-nitro position offers unique electronic properties that facilitate bioreductive activation within the microbial cell, functioning similarly to 5-nitroimidazoles (e.g., metronidazole) but with a distinct DNA-intercalating core.
This guide details the synthetic, mechanistic, and evaluative protocols required to leverage 5-nitroquinoxaline in antimicrobial drug development.
Chemical Basis & Mechanism of Action
The "Warhead" Hypothesis
The efficacy of 5-nitroquinoxaline stems from the synergy between the planar quinoxaline ring and the nitro group.
-
DNA Intercalation: The planar heteroaromatic core allows the molecule to slide between DNA base pairs (intercalation), disrupting replication and transcription.
-
Bioreductive Activation: The nitro group at position 5 is susceptible to enzymatic reduction by bacterial nitroreductases (Type I/II). This reduction generates reactive nitro-radical anions (
), which covalently bind to DNA or generate reactive oxygen species (ROS), leading to strand breaks.
DOT Diagram: Mechanism of Action The following diagram illustrates the dual-action mechanism specific to nitro-functionalized quinoxalines.
Figure 1: Bioreductive activation pathway of 5-nitroquinoxaline antimicrobials.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Nitroquinoxaline Derivatives
Objective: To synthesize the 5-nitro core without contamination from the 6-nitro isomer. Causality: Using 3-nitro-1,2-phenylenediamine ensures the nitro group ends up at the 5-position relative to the bridgehead nitrogens. Direct nitration of quinoxaline yields a mixture that is difficult to separate.
Materials:
-
3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8)
-
Ethyl pyruvate (or substituted glyoxal)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 10 mmol of 3-nitro-1,2-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.
-
Condensation: Add 11 mmol (1.1 eq) of the alpha-dicarbonyl compound (e.g., ethyl pyruvate for C2/C3 functionalization).
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The precipitate (yellow/orange solid) will form.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol. Recrystallize from ethanol/DMF to achieve >98% purity (verified by HPLC).
DOT Diagram: Synthetic Workflow
Figure 2: Regioselective synthesis route for 5-nitroquinoxaline scaffolds.
Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)
Standard: CLSI M07-A10 Guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 29213, P. aeruginosa ATCC 27853).
-
Inoculum Prep: Prepare a bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to reach 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Compound Dilution: Dissolve the 5-nitroquinoxaline derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in a 96-well microtiter plate (Final range: 64 µg/mL to 0.125 µg/mL). Note: Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Validation: Include Ciprofloxacin and Metronidazole as positive controls.
Data Presentation Template:
| Compound ID | R-Group (C2/C3) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-NQ-01 | -CH3 | 32 | >64 | 64 |
| 5-NQ-02 | -Hydrazone-Ph | 4 | 16 | 8 |
| 5-NQ-03 | -Cl | 8 | 32 | 16 |
| Ref (Cipro) | N/A | 0.5 | 1.0 | N/A |
Safety & Toxicity Profiling
A critical limitation of nitro-aromatics is potential mutagenicity or mammalian cytotoxicity.
Cytotoxicity Assay (MTT Protocol):
-
Cell Line: Vero cells or HEK293 (Mammalian kidney fibroblasts).
-
Seeding:
cells/well in DMEM media. Incubate 24h. -
Treatment: Treat with compound gradients (1–100 µg/mL) for 24h.
-
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Calculation: Calculate
(50% Cytotoxic Concentration). -
Selectivity Index (SI):
. Target SI > 10 for viable drug candidates.
References
-
Synthesis and antimicrobial activity of novel quinoxaline derivatives. RSC Advances. (2025). 1[2][3][4][5][6][7][8][1][9][10]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. (2019). 11[3][4][5][6][7][8][1][9]
-
Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and QSAR. Journal of Medicinal Chemistry. (2010). 12[2][3][4][5][6][7][8][1][9][10]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. (2025). 13[3][4][5][6][7][8][1][9]
-
Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. (2025).[3] 10[3][4][5][6][7][8][1][9][10][12]
Sources
- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5-Nitroquinoxaline Derivatives using the MTT Assay
Introduction: Navigating the Nuances of Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, providing a robust, colorimetric readout of cellular metabolic activity, which is often used as a proxy for cell viability.[1] The principle of the assay is elegant in its simplicity: metabolically active cells, primarily through the action of mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][3] This conversion, quantifiable by spectrophotometry, allows researchers to assess the impact of chemical compounds on cell proliferation and cytotoxicity.[4]
However, the chemical nature of the compounds under investigation can introduce significant artifacts, demanding a protocol that is not just a series of steps, but a self-validating system. This is particularly critical when evaluating novel chemical entities such as 5-Nitroquinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] The introduction of a nitro group (NO2) can further modulate their biological activity, but also introduces a potential for redox cycling and direct chemical interaction with the MTT reagent.[7][8]
This guide provides a detailed experimental protocol for the MTT assay tailored specifically for the evaluation of 5-Nitroquinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals, with a focus on ensuring scientific integrity by explaining the rationale behind key steps and incorporating essential controls to mitigate potential compound interference.
Core Principle and Potential for Interference
The MTT assay hinges on the enzymatic reduction of MTT by NAD(P)H-dependent oxidoreductases in viable cells.[3] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[9]
However, compounds with intrinsic reducing properties can directly, abiotically reduce MTT to formazan in the absence of cellular enzymatic activity.[10][11] This leads to a false-positive signal, suggesting higher cell viability than is actually present. Nitroaromatic compounds, such as 5-Nitroquinoxaline derivatives, and other quinoxaline derivatives with antioxidant properties, are prime candidates for this type of interference.[7] Additionally, if the test compounds are colored, they can interfere with the absorbance reading.
Therefore, a critical component of this protocol is the inclusion of specific controls to account for these potential interferences, ensuring the accurate assessment of the cytotoxic effects of 5-Nitroquinoxaline derivatives.
Diagram of the MTT Assay Principle and Potential Interference
Caption: Workflow of the MTT assay and potential for direct reduction of MTT by 5-Nitroquinoxaline derivatives.
Materials and Reagents
| Material/Reagent | Specifications | Supplier Example |
| 5-Nitroquinoxaline derivatives | High purity, known concentration | In-house synthesis or commercial |
| Cell Line | Appropriate for the study (e.g., cancer cell line) | ATCC, ECACC |
| Cell Culture Medium | e.g., DMEM, RPMI-1640 (Phenol red-free recommended) | Gibco, Sigma-Aldrich |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco, Hyclone |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | Gibco, Sigma-Aldrich |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | Gibco, Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Gibco, Sigma-Aldrich |
| MTT Reagent | 5 mg/mL in sterile PBS, filter-sterilized, protected from light | Sigma-Aldrich, Thermo Fisher |
| Solubilization Solution | DMSO (cell culture grade) or 10% SDS in 0.01 M HCl | Sigma-Aldrich, Thermo Fisher |
| 96-well flat-bottom cell culture plates | Sterile, tissue culture treated | Corning, Falcon |
Detailed Experimental Protocol
This protocol is designed for adherent cells in a 96-well plate format. Modifications may be necessary for suspension cells.
Phase 1: Cell Seeding and Treatment
-
Cell Culture Maintenance: Maintain the chosen cell line in the recommended complete growth medium (containing FBS and antibiotics) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete growth medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of 5-Nitroquinoxaline Derivatives:
-
Prepare a stock solution of each 5-Nitroquinoxaline derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in serum-free or low-serum medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Crucially, set up the following controls on the same plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in medium without any treatment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing as expected.
-
Compound Interference Control: Wells containing the various concentrations of the 5-Nitroquinoxaline derivatives in medium, but without cells . This is essential to measure the direct reduction of MTT by the compounds.[3]
-
Blank Control: Wells containing only cell culture medium.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Phase 2: MTT Assay Procedure
-
Preparation of MTT Solution: On the day of the assay, thaw the 5 mg/mL MTT stock solution and dilute it to 0.5 mg/mL in phenol red-free, serum-free medium. Protect the solution from light.
-
MTT Incubation:
-
Carefully remove the medium containing the compounds from all wells (including the cell-containing wells and the compound interference control wells).
-
Gently wash the cells once with 100 µL of sterile PBS. This step is critical to remove any residual compound that could interfere with the MTT reduction.[12]
-
Add 100 µL of the 0.5 mg/mL MTT solution to all wells.
-
Incubate the plate for 2-4 hours at 37°C in the dark. The incubation time should be optimized for the specific cell line.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO or the SDS-HCl solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Phase 3: Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis:
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.
-
Correct for Compound Interference: For each concentration of the 5-Nitroquinoxaline derivative, subtract the average absorbance of the corresponding "Compound Interference Control" well from the absorbance of the wells containing cells treated with that concentration.[11]
-
Calculate Percentage Cell Viability:
-
Cell Viability (%) = [(Absorbance of Treated Cells - Corrected Compound Interference) / (Absorbance of Vehicle Control)] x 100
-
-
Generate Dose-Response Curves: Plot the percentage of cell viability against the concentration of the 5-Nitroquinoxaline derivative.
-
Determine IC50 Value: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[4]
-
Data Presentation and Interpretation
Table 1: Example Data Layout for MTT Assay
| Well Type | Compound Conc. (µM) | Raw OD 570nm (Replicate 1) | Raw OD 570nm (Replicate 2) | Raw OD 570nm (Replicate 3) | Average OD | Corrected OD | % Viability |
| Vehicle Control | 0 | 1.254 | 1.287 | 1.265 | 1.269 | 1.269 | 100 |
| Compound X | 1 | 1.102 | 1.125 | 1.118 | 1.115 | 1.095 | 86.3 |
| Compound X | 10 | 0.856 | 0.879 | 0.863 | 0.866 | 0.846 | 66.7 |
| Compound X | 100 | 0.432 | 0.451 | 0.445 | 0.443 | 0.423 | 33.3 |
| Compound Interference | 1 | 0.021 | 0.019 | 0.020 | 0.020 | - | - |
| Compound Interference | 10 | 0.025 | 0.018 | 0.022 | 0.022 | - | - |
| Compound Interference | 100 | 0.023 | 0.017 | 0.020 | 0.020 | - | - |
| Blank | - | 0.051 | 0.053 | 0.052 | 0.052 | - | - |
Note: Corrected OD = Average OD - Average Blank OD - Average Compound Interference OD (for treated wells).
Troubleshooting and Scientific Rigor
| Issue | Potential Cause | Solution |
| High background in blank wells | Contamination of media or reagents. | Use fresh, sterile reagents and maintain aseptic technique. |
| Low absorbance in all wells | Insufficient cell number, low metabolic activity, or insufficient MTT incubation time. | Optimize cell seeding density and MTT incubation time. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Unexpectedly high viability at high compound concentrations | Direct reduction of MTT by the compound. | Ensure proper subtraction of the "Compound Interference Control" absorbance. Consider an alternative viability assay (e.g., CellTiter-Glo). |
Conclusion: Ensuring Data Integrity
The MTT assay remains a powerful tool for the preliminary assessment of the cytotoxic potential of novel compounds like 5-Nitroquinoxaline derivatives. However, its application requires a thorough understanding of its limitations and the implementation of a rigorously controlled experimental design. By incorporating the specific controls for compound interference as detailed in this protocol, researchers can confidently generate reliable and reproducible data, ensuring the integrity of their findings and making informed decisions in the drug development pipeline.
References
-
JoVE. (2025, April 9). MTT Assay [Video]. YouTube. Retrieved from [Link]
-
Prasanna, S. M., & Riss, T. L. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12837. [Link]
- Ulukaya, E., Ozturk, M., & Wood, E. J. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43–50.
-
JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]
- Shoemaker, M., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Assay and Drug Development Technologies, 16(5), 275-285.
- Wang, P., et al. (2010). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Current Microbiology, 61(3), 249-254.
- Lee, J. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Molecules, 27(23), 8345.
- Sakaguchi, H., et al. (2014). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. Toxicology in Vitro, 28(4), 606-615.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
ResearchGate. (2021, July 15). MTT assay cytotoxicity - higher drug concentration stronger formazan color. Retrieved from [Link]
- Zarranz, B., et al. (2004). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(14), 3711-3721.
- Dawood, K. M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 15(4), 276-302.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Gille, L., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(11), 2878.
- Al-Tel, T. H. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25.
-
ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-Nitroquinoxaline Libraries
Introduction: The Therapeutic Potential of 5-Nitroquinoxalines and the Imperative for High-Throughput Screening
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3][4] The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the quinoxaline ring system, potentially enhancing interactions with biological targets and offering a unique chemical space for drug discovery. High-throughput screening (HTS) is an indispensable technology for rapidly evaluating large libraries of compounds like 5-Nitroquinoxalines to identify novel therapeutic leads.[5][6] This document provides a comprehensive guide to developing and implementing robust HTS assays for the discovery of bioactive 5-Nitroquinoxaline derivatives.
This guide is structured to provide not just protocols, but also the underlying scientific rationale for experimental design choices. We will explore various HTS technologies, from established fluorescence and luminescence-based assays to advanced label-free detection systems. For each, we will detail the mechanism, provide step-by-step protocols, and discuss critical considerations for quality control and data analysis, with a specific focus on addressing the potential challenges associated with screening 5-Nitroquinoxaline libraries.
Part 1: Foundational Principles of HTS for 5-Nitroquinoxaline Libraries
Target Selection and Assay Development Strategy
The choice of HTS assay is intrinsically linked to the biological target of interest. Given the known activities of quinoxaline derivatives, potential targets for 5-Nitroquinoxaline libraries could include:
-
Enzymes: Kinases, proteases, and metabolic enzymes are common targets for small molecule inhibitors.[7]
-
G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast array of physiological processes.[8]
-
Whole-cell phenotypic screens: Assessing the effect of compounds on cell viability, proliferation, or specific cellular pathways, particularly relevant for antibacterial or anticancer drug discovery.[9]
A crucial first step is to establish a robust and reproducible assay with a clear signal window and minimal variability. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[10][11][12][13][14]
Z'-factor Calculation:
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]
Critical Challenges in Screening 5-Nitroquinoxaline Libraries
The chemical properties of 5-Nitroquinoxalines necessitate careful consideration of potential assay artifacts:
-
Compound Autofluorescence: Nitroaromatic compounds can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. It is crucial to perform a pre-screen of the library to identify and flag any autofluorescent compounds.
-
Solubility: Poor aqueous solubility is a common issue with small molecule libraries and can lead to compound precipitation and false-negative results.[15][16][17][18] Using co-solvents like DMSO is standard practice, but the final concentration should be carefully optimized to avoid detrimental effects on the assay components.
-
Compound Aggregation: Some compounds can form aggregates in solution, leading to non-specific inhibition of enzymes or disruption of cellular membranes.[19] This can be mitigated by including detergents like Triton X-100 or Tween-20 in the assay buffer, and by performing counter-screens to identify aggregate-based hits.
Part 2: High-Throughput Screening Assay Methodologies and Protocols
This section details several HTS methodologies suitable for screening 5-Nitroquinoxaline libraries, complete with step-by-step protocols.
Fluorescence-Based Assays: Screening for Enzyme Inhibitors
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and versatility.[20][21] They are particularly well-suited for screening enzyme inhibitors.[7][22]
2.1.1 Principle of Fluorescence-Based Enzyme Inhibition Assays
These assays typically utilize a fluorogenic substrate that is converted into a highly fluorescent product by the enzyme of interest. An inhibitor will prevent this conversion, resulting in a decrease in the fluorescent signal.
Diagram: Workflow for a Fluorescence-Based Enzyme Inhibition HTS Assay
Caption: Workflow for a fluorescence-based HTS assay for enzyme inhibitors.
2.1.2 Protocol: High-Throughput Screening for Kinase Inhibitors using a Fluorescence-Based Assay
This protocol describes a generic assay for identifying inhibitors of a protein kinase.
Materials:
-
Recombinant Kinase
-
Fluorogenic Kinase Substrate (e.g., a peptide with a fluorescence quencher that is released upon phosphorylation)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 100 mM EDTA
-
384-well, low-volume, black assay plates
-
5-Nitroquinoxaline library (10 mM in DMSO)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each compound from the 5-Nitroquinoxaline library into the wells of a 384-well plate.
-
Dispense 50 nL of DMSO into the negative control wells.
-
Dispense 50 nL of a known inhibitor (positive control) into the positive control wells.
-
-
Enzyme Addition:
-
Prepare a 2X enzyme solution in assay buffer.
-
Dispense 5 µL of the 2X enzyme solution into all wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.
-
Incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Dispense 5 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final volume is 10 µL.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Add 5 µL of stop solution to all wells.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
Calculate the Z'-factor for each plate to ensure data quality.
Luminescence-Based Assays: Assessing Cell Viability and GPCR Activation
Luminescence-based assays offer high sensitivity and a broad dynamic range, with generally lower background signals compared to fluorescence assays.[23]
2.2.1 Protocol: CellTiter-Glo® Luminescent Cell Viability Assay for Cytotoxicity Screening
This protocol utilizes the Promega CellTiter-Glo® assay to identify 5-Nitroquinoxalines that are cytotoxic to a cancer cell line.[23][24][25][26][27] The assay measures ATP levels, which correlate with the number of metabolically active cells.[23]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
384-well, white, clear-bottom assay plates
-
CellTiter-Glo® Reagent (Promega)
-
5-Nitroquinoxaline library (10 mM in DMSO)
Procedure:
-
Cell Seeding:
-
Seed cells in a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 20 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Add 100 nL of compounds from the 5-Nitroquinoxaline library to the cell plates.
-
Include positive (e.g., doxorubicin) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Addition:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Read the luminescence on a plate reader.
-
2.2.2 AlphaScreen® Assay for GPCR Activation
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be used to measure the accumulation of second messengers like cAMP, which is a common downstream signal of GPCR activation.[28][29][30][31]
Principle: The assay is a competition immunoassay. Endogenous cAMP produced by cells competes with a biotinylated-cAMP tracer for binding to an anti-cAMP antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated-cAMP. When the Donor and Acceptor beads are in close proximity, a luminescent signal is generated. High levels of cellular cAMP lead to a decrease in the signal.[32]
Diagram: Principle of the AlphaScreen® cAMP Assay
Caption: AlphaScreen® cAMP competition assay principle.
Label-Free Technologies: Unbiased Cellular Response Profiling
Label-free technologies, such as the Corning® Epic® system, measure changes in dynamic mass redistribution (DMR) within a cell upon compound treatment.[33][34][35][36][37] This provides an unbiased readout of the integrated cellular response, making it ideal for screening libraries against targets with unknown or complex signaling pathways.
Principle: The Corning® Epic® system uses optical biosensors to detect minute changes in the local refractive index near the sensor surface.[36] When a ligand binds to a cell surface receptor, it can induce a redistribution of cellular contents, which alters the refractive index and is detected as a wavelength shift.[34]
2.3.1 Protocol: Corning® Epic® Label-Free Assay for GPCR Agonist Screening
Materials:
-
CHO cells stably expressing the GPCR of interest
-
Cell culture medium
-
Corning® Epic® 384-well cell assay microplates
-
5-Nitroquinoxaline library (10 mM in DMSO)
Procedure:
-
Cell Seeding:
-
Seed the engineered CHO cells into the Epic® microplates and grow to a confluent monolayer.
-
-
Plate Equilibration:
-
Wash the cells with assay buffer and equilibrate the plate in the Epic® reader to establish a stable baseline.
-
-
Compound Addition:
-
Add the 5-Nitroquinoxaline compounds to the plate.
-
-
Data Acquisition:
-
Monitor the DMR response in real-time using the Epic® system. An agonist will induce a characteristic DMR signal.
-
-
Data Analysis:
-
Analyze the kinetic response curves to identify compounds that elicit a significant DMR signal compared to vehicle controls.
-
Biophysical Methods: Thermal Shift Assay for Target Engagement
A thermal shift assay (TSA), or differential scanning fluorimetry (DSF), can be used as a secondary screen to confirm direct binding of hits to a purified protein target.[38][39][40][41][42]
Principle: The assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[39] The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm. This unfolding is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein.[38]
Part 3: Data Management and Hit Validation
A successful HTS campaign generates a large amount of data that requires careful management and analysis.
Data Analysis and Hit Triage Workflow:
Sources
- 1. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. rna.uzh.ch [rna.uzh.ch]
- 15. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ziath.com [ziath.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 21. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 24. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 25. scribd.com [scribd.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. berthold.com [berthold.com]
- 31. researchgate.net [researchgate.net]
- 32. resources.revvity.com [resources.revvity.com]
- 33. scientificlabs.co.uk [scientificlabs.co.uk]
- 34. legacysite.liconic.com [legacysite.liconic.com]
- 35. corning.com [corning.com]
- 36. biocompare.com [biocompare.com]
- 37. Label Free Detection Market Outlook & Growth 2033 [skyquestt.com]
- 38. axxam.com [axxam.com]
- 39. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 40. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. criver.com [criver.com]
Application Note: 5-Nitroquinoxaline as a Privileged Scaffold in Agrochemical Synthesis
Executive Summary
5-Nitroquinoxaline (5-NQ) represents a critical "privileged scaffold" in modern agrochemical discovery. Unlike the more common 2,3-functionalized quinoxalines, the 5-nitro variant offers unique access to the carbocyclic ring of the heterocycle. This application note details the strategic conversion of 5-NQ into high-value bioactive agents, specifically focusing on its reduction to 5-aminoquinoxaline—a gateway precursor for sulfonamide-based fungicides and amide-based herbicides. We provide validated protocols for reduction and derivatization, supported by mechanistic insights and safety standards.
Chemical Rationale & Reactivity Profile[1][2][3][4]
The Electronic Landscape
The quinoxaline core is electron-deficient due to the two nitrogen atoms in the pyrazine ring. The introduction of a nitro group at the C5 position further depletes electron density, primarily activating the C5 position for two distinct pathways:
-
Reduction: The most common and high-yield pathway, converting the electron-withdrawing nitro group into an electron-donating amino group (5-aminoquinoxaline).
-
Nucleophilic Aromatic Substitution (
): While less common than C2/C3 substitution, the nitro group can act as a leaving group under forcing conditions with strong nucleophiles (e.g., alkoxides), or activate the ortho positions (C6) for electrophilic attack after reduction.
Agrochemical Relevance
Quinoxaline derivatives exhibit a broad spectrum of biological activity.
-
Fungicides: Sulfonamide derivatives of 5-aminoquinoxaline show potent activity against Rhizoctonia solani (Rice Sheath Blight) and Botrytis cinerea (Grey Mold).
-
Herbicides: Quinoxaline-6-sulfonamides and related amides act as protoprophyrinogen oxidase (PPO) inhibitors.
Synthetic Pathways & Workflow
The following diagram illustrates the divergent synthesis starting from 5-Nitroquinoxaline.
Figure 1: Divergent synthetic utility of 5-Nitroquinoxaline in agrochemical R&D.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation of 5-Nitroquinoxaline
Objective: High-purity synthesis of 5-Aminoquinoxaline (5-AQ).
Rationale: While iron/acid reductions are cheaper, catalytic hydrogenation is preferred in discovery chemistry for its cleanliness and simplified workup (no iron sludge).
Materials:
-
5-Nitroquinoxaline (CAS: 18514-76-6)
-
Palladium on Carbon (10% Pd/C, wet support)
-
Methanol (HPLC Grade)
-
Hydrogen gas (balloon or Parr shaker)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5-Nitroquinoxaline (1.75 g, 10 mmol) in Methanol (50 mL). Note: Quinoxalines have limited solubility; mild warming (35°C) may be required.
-
Catalyst Addition: Carefully add 10% Pd/C (175 mg, 10 wt%) under an inert nitrogen atmosphere. Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or keep damp with solvent.
-
Hydrogenation: Purge the flask with hydrogen gas (x3). Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material (
) should disappear, replaced by the fluorescent amine spot ( ). -
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-Aminoquinoxaline as a yellow-orange solid.
-
Yield Expectation: 90–95%.
-
Validation:
NMR (DMSO- ) should show a broad singlet (approx. 6.0 ppm) corresponding to the group.
-
Protocol B: Synthesis of Antifungal Sulfonamides
Objective: Derivatization of 5-AQ to create a library of potential fungicides targeting R. solani.
Materials:
-
5-Aminoquinoxaline (from Protocol A)
-
Aryl Sulfonyl Chloride (e.g., 4-Chlorobenzenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Charge a dried flask with 5-Aminoquinoxaline (145 mg, 1.0 mmol) and anhydrous Pyridine (3 mL). Cool to 0°C in an ice bath.
-
Addition: Add the Aryl Sulfonyl Chloride (1.1 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 12 hours.
-
Quench: Pour the reaction mixture into ice-water (20 mL) and extract with DCM (3 x 15 mL).
-
Purification: Wash the organic layer with 1N HCl (to remove pyridine), then Brine. Dry over
and concentrate. -
Crystallization: Recrystallize from Ethanol to obtain the pure sulfonamide.
Agrochemical Applications & Data Summary
The 5-aminoquinoxaline scaffold serves as a bio-isostere for naphthalene and quinoline systems found in commercial pesticides.
Table 1: Comparative Activity Profile of 5-NQ Derivatives
| Derivative Class | Target Organism | Mechanism of Action (MOA) | Reference Potency ( |
| 5-Sulfonamido-quinoxaline | Rhizoctonia solani (Fungi) | Inhibition of fungal respiration (Complex II/III) | 8.5 - 12.0 |
| 5-Amido-quinoxaline | Amaranthus retroflexus (Weed) | PPO Inhibition (putative) | Moderate Post-emergence control |
| Tricyclic Quinoxalines | Colletotrichum spp. | Cell wall biosynthesis interference | < 5.0 |
Mechanism of Action Visualization
Understanding where these molecules intervene in fungal metabolism is crucial for resistance management.
Figure 2: Proposed Mode of Action for Quinoxaline Sulfonamides in Fungal Pathogens.
Safety & Handling (SDS Summary)
5-Nitroquinoxaline [1]
-
Hazards: Acute Toxicity (Oral/Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A).[2]
-
PPE: Nitrile gloves, safety goggles, N95 dust mask (if handling powder outside hood).
-
Incompatibility: Strong oxidizing agents, strong bases.
5-Aminoquinoxaline
-
Hazards: Similar to nitro-precursor; potential mutagenicity (common in planar aromatic amines). Handle with high caution.
References
-
Liu, Y., et al. (2022). "Synthesis of novel antibacterial and antifungal quinoxaline derivatives." RSC Advances, 12, 2828-2836.
-
Li, S., et al. (2020). "Synthesis and Pesticidal Activities of New Quinoxalines." Journal of Agricultural and Food Chemistry, 68(25), 6864–6873.
-
ChemicalBook. (2025).[4][1][3][5] "5-Nitroquinoxaline SDS."[1]
-
Santa Cruz Biotechnology. (2020).[6] "6-Nitroquinoxaline Safety Data Sheet." (Analogue reference).
Sources
Application Notes & Protocols: Leveraging 5-Nitroquinoxaline for Structure-Activity Relationship (SAR) Studies
Introduction: The Quinoxaline Scaffold and the Strategic Role of the 5-Nitro Group
The quinoxaline core, a bicyclic system formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling chemists to systematically modulate the compound's steric, electronic, and pharmacokinetic properties.
This guide focuses specifically on the 5-nitroquinoxaline moiety. The introduction of a nitro group (–NO₂) at the 5-position is a deliberate and strategic choice in drug design. The nitro group is a potent electron-withdrawing group, a characteristic that significantly influences the molecule's properties.[6] Its presence can alter pharmacokinetics, pharmacodynamics, and overall drug efficacy.[7] While historically viewed with caution due to potential toxicity, the nitro group's role is complex; it can act as a key pharmacophore or be bio-reduced in vivo to generate reactive species that mediate therapeutic effects, particularly in antimicrobial and anticancer applications under hypoxic conditions.[6][8][9] Understanding how to harness the properties of the 5-nitro group is paramount for developing targeted and effective therapeutics.
This document provides a framework for researchers to design, synthesize, and evaluate libraries of 5-nitroquinoxaline derivatives to establish robust Structure-Activity Relationships (SAR).
The Physicochemical Impact of the 5-Nitro Substituent
The decision to incorporate a 5-nitro group is driven by its profound impact on the molecule's electronics and potential for specific biological interactions.
-
Electron-Withdrawing Nature: The nitro group strongly deactivates the aromatic system through resonance and inductive effects.[6] This electronic modulation can be critical for:
-
Binding Affinity: Altering the electron density of the quinoxaline core can change its ability to participate in crucial binding interactions like π-π stacking or cation-π interactions with protein targets.[10]
-
pKa Modification: It can lower the pKa of nearby basic centers, affecting the compound's ionization state at physiological pH and, consequently, its solubility and membrane permeability.
-
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional anchoring points within a biological target's binding site.
-
Metabolic Handle & Prodrug Strategy: The nitro group is susceptible to enzymatic reduction, particularly by nitroreductases found in hypoxic cancer cells or certain bacteria.[8] This can be exploited to design prodrugs that are selectively activated in the target tissue, releasing a cytotoxic agent and minimizing systemic toxicity.[6]
-
Toxicity Considerations: It is crucial to acknowledge that nitroaromatic compounds can be associated with mutagenicity and genotoxicity.[9][11] Therefore, SAR studies should always be coupled with early-stage toxicity and metabolic stability screening to ensure a favorable therapeutic window.
General Synthetic Pathway for 5-Nitroquinoxaline Derivatives
The cornerstone for building a library of 5-nitroquinoxaline analogs is the condensation reaction between a substituted 1,2-diaminobenzene and an α-dicarbonyl compound. The following is a generalized protocol.
Protocol 3.1: Synthesis of a 2,3-Disubstituted-5-Nitroquinoxaline Library
-
Rationale: This protocol outlines the synthesis of a diverse library by varying the substituents at the 2 and 3 positions of the quinoxaline core, which are known to significantly influence biological activity.[12]
-
Step 1: Synthesis of the Core Scaffold
-
To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid, add the desired α-dicarbonyl compound (e.g., a substituted benzil derivative) (1.05 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
-
Step 2: Further Functionalization (Example: Amide Formation) This step assumes the presence of a suitable functional group, such as an amine, introduced via the α-dicarbonyl compound.
-
Dissolve the synthesized amino-functionalized 5-nitroquinoxaline (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene.[13]
-
Add a base, such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acid chloride or isocyanate (1.1 eq) dropwise.[13]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
-
Application Note 1: SAR Study of 5-Nitroquinoxalines as Kinase Inhibitors
Objective: To establish a clear SAR for a series of 5-nitroquinoxaline derivatives against a target protein kinase (e.g., a Janus Kinase, JAK).[14] This involves synthesizing a focused library and evaluating their inhibitory potency.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Rationale: This protocol determines the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀). A luminescence-based ATP detection assay (e.g., ADP-Glo™) is used, which measures kinase activity by quantifying the amount of ADP produced.[15] Less light (less ADP converted to ATP) indicates greater inhibition.
-
Materials:
-
Recombinant target kinase
-
Peptide or protein substrate specific to the kinase
-
ATP (at a concentration near the Kₘ for the target kinase)[16][17]
-
Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)[17]
-
5-Nitroquinoxaline compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the 5-nitroquinoxaline test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.[16]
-
Kinase Reaction: a. Prepare a master mix containing the assay buffer, substrate, and ATP. b. Prepare a separate enzyme solution in assay buffer. c. Add the kinase solution to all wells except the "no enzyme" background controls. d. To initiate the reaction, add the substrate/ATP master mix to all wells.[18] e. Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[16]
-
Signal Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This step also depletes the remaining unconsumed ATP. b. Add the Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction to produce a light signal. c. Incubate for the recommended time (e.g., 30-40 minutes) to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the background ("no enzyme") signal from all other wells. b. Normalize the data to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Example SAR Table
| Compound ID | R¹ Substituent | R² Substituent | Kinase IC₅₀ (nM) |
| NQ-01 | Phenyl | H | 1250 |
| NQ-02 | 4-Fluorophenyl | H | 680 |
| NQ-03 | 4-Methoxyphenyl | H | 2100 |
| NQ-04 | 4-Fluorophenyl | Methyl | 450 |
| NQ-05 | 4-Fluorophenyl | Phenyl | 95 |
| NQ-06 | 3-Pyridyl | Phenyl | 55 |
-
SAR Interpretation: From this hypothetical data, one could deduce:
-
An electron-withdrawing group (fluoro) at the R¹ para-position is favorable compared to an electron-donating group (methoxy) (NQ-02 vs. NQ-03).[1]
-
Increasing the steric bulk and aromaticity at the R² position significantly enhances potency (NQ-04 vs. NQ-05).
-
Introducing a nitrogen atom in the R¹ ring (pyridyl) further improves activity, possibly by forming a key hydrogen bond (NQ-05 vs. NQ-06).
-
Application Note 2: Assessment of Metabolic Stability
Objective: To evaluate the susceptibility of promising 5-nitroquinoxaline leads to metabolism by liver enzymes.[19] Poor metabolic stability can lead to rapid clearance in vivo, preventing the drug from reaching its target.[20]
Protocol 5.1: Liver Microsomal Stability Assay
-
Rationale: This in vitro assay measures the rate at which a compound is metabolized by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes.[21][22] The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance.
-
Materials:
-
Pooled human (or other species) liver microsomes
-
NADPH regenerating system (cofactor for P450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compounds and a positive control (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile (containing an internal standard) to stop the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Incubation Preparation: a. In a 96-well plate, pre-warm the liver microsomes and test compounds in phosphate buffer at 37 °C.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.[21] The T=0 sample is prepared by adding the stop solution before the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear portion of this plot (k) is the elimination rate constant. c. Calculate the half-life (t₁/₂) = 0.693 / k. d. Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
References
-
Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Available at: [Link]
-
Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. Available at: [Link]
-
Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]
-
Synthesis of some new quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Nitro-Group-Containing Drugs. PubMed. Available at: [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]
-
Nitro-Group-Containing Drugs. ACS Publications. Available at: [Link]
-
What is the importance of metabolic stability in drug design? Patsnap Synapse. Available at: [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available at: [Link]
-
New Quinoxalines with Biological Applications. Longdom Publishing. Available at: [Link]
-
Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Avens Publishing Group. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. svedbergopen.com [svedbergopen.com]
- 9. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 22. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
Troubleshooting & Optimization
Challenges in the selective nitration of the quinoxaline ring
The following technical guide is structured as a specialized Support Center for the selective nitration of quinoxaline. It prioritizes actionable troubleshooting, mechanistic insight, and rigorous safety protocols.
Current Status: Operational | Topic: Regioselectivity & Yield Optimization | Level: Advanced
Welcome to the Quinoxaline Functionalization Support Hub. This guide addresses the inherent electronic challenges of nitrating the diazanaphthalene system, specifically focusing on overcoming the deactivating effect of the pyrazine ring and controlling regioselectivity between the 5- and 6-positions.
⚡ Quick Diagnostic: What is your primary failure mode?
| Symptom | Probable Cause | Immediate Action |
| Yield < 30% | Substrate protonation (Deactivation) | Switch to non-acidic nitration ( |
| Tar/Black Crude | Oxidative decomposition | Lower temp; exclude |
| Wrong Isomer (6-nitro) | Substituent directing effects | Analyze starting material electronics; C5 is favored for unsubstituted rings. |
| Inseparable Mixture | Similar polarity of 5/6 isomers | Use fractional crystallization (5-nitro is typically less soluble). |
🔬 Module 1: The "Where" Problem (Regioselectivity)
Q: Why does nitration occur at the 5-position instead of the 6-position?
A: In standard mixed acid media (
-
Deactivation: The N-atoms are protonated, placing a strong positive charge on the pyrazine ring. This severely deactivates the entire system, but the benzene ring (positions 5, 6, 7, 8) remains more nucleophilic than the pyrazine ring.
-
Transition State Stability: Electrophilic attack at C5 (or C8) creates a sigma complex (arenium ion) where the positive charge is delocalized without being placed directly adjacent to the already positive protonated nitrogen. Attack at C6 (or C7) results in a resonance contributor where the positive charge resides at C5/C8, closer to the electron-withdrawing protonated nitrogens, which is energetically less favorable.
Visualizing the Electronic Pathway:
Figure 1: Mechanistic pathway showing the kinetic preference for C5 nitration via the protonated intermediate.
⚙️ Module 2: The "How" Problem (Yield Optimization)
Q: My starting material is recovered unreacted. Should I increase the temperature?
A: Caution is required. The quinoxalinium ion is highly resistant to electrophilic attack.
-
Standard Approach: Mixed acid nitration often requires temperatures of 70–90°C to overcome the activation energy barrier. However, going above 100°C risks opening the pyrazine ring or causing polymerization.
-
The "Mild" Alternative: If your substrate has acid-sensitive groups, avoid mixed acid. Use Nitronium Tetrafluoroborate (
) in sulfolane or dichloromethane. This avoids the double-deactivation caused by protonating the nitrogens, allowing the reaction to proceed at lower temperatures (0–25°C) on the neutral species.
Q: I am getting dinitration. How do I stop at the mono-nitro stage?
A: Dinitration (forming 5,7-dinitro or 5,8-dinitro isomers) occurs if the reaction is pushed too hard or if the acid concentration is too high.
-
Stoichiometry: Limit
to 1.1 equivalents. -
Quenching: Monitor by TLC/HPLC. The moment the mononitro species plateaus, quench the reaction on ice. The second nitro group enters much slower than the first due to the added deactivation of the first nitro group.
🧪 Experimental Protocol: Standard Synthesis of 5-Nitroquinoxaline
Objective: Selective mono-nitration of quinoxaline. Scale: 10 mmol basis.
| Reagent | Amount | Role |
| Quinoxaline | 1.30 g (10 mmol) | Substrate |
| Conc. | 10 mL | Solvent/Catalyst |
| Fuming | 0.5 mL (12 mmol) | Nitrating Agent |
| Ice/Water | 100 g | Quench |
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoxaline in conc.
at 0°C. Note: The solution will generate heat (exothermic protonation). -
Addition: Add fuming
dropwise over 15 minutes, maintaining temperature <10°C. -
Reaction: Remove the ice bath and heat the mixture to 70°C for 1 hour.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Starting material (
) should disappear; Product ( ) appears.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization (Critical): Carefully adjust pH to ~8 using saturated
or . The product may precipitate as a yellow solid. -
Extraction: If no precipitate forms, extract with Dichloromethane (
mL). -
Purification: Recrystallize from Ethanol/Water (9:1).
📉 Module 3: The "Separation" Problem
Q: How do I separate the 5-nitro and 6-nitro isomers?
A: While C5 is preferred, C6 isomers form (especially if C5 is blocked or sterically hindered).
-
Solubility: 5-Nitroquinoxaline is typically less soluble in ethanol than the 6-nitro isomer.
-
Protocol: Dissolve the crude mixture in hot ethanol. Cool slowly to 0°C. The 5-nitro isomer often crystallizes out first.
-
-
Chromatography: If recrystallization fails, use silica gel flash chromatography.
-
Eluent: Gradient of Hexane:Ethyl Acetate (starting 90:10
60:40). The 5-nitro isomer usually elutes before the 6-nitro isomer due to intramolecular H-bonding interactions or dipole moment differences (depending on substituents).
-
📊 Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common nitration failures.
📚 References
-
Cheung, Y.-Y. et al. (2021). "Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite." Organic & Biomolecular Chemistry.
-
Olah, G. A. et al. (1989). "Nitration: Methods and Mechanisms."[1] VCH Publishers. (Standard reference for mixed acid vs. nitronium salt mechanisms).
-
BenchChem Technical Support. (2025). "Regioselectivity in Cinnoline and Quinoxaline Nitration."
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for electrophilic substitution on heterocycles).
-
Bak, R. R.[1] & Smallridge, A. J. (2001).[1] "A fast and mild method for nitration of aromatic rings."[1] Tetrahedron Letters.
Sources
Technical Support Center: Quinoxaline Synthesis Optimization
Current Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Catalyst Selection, Troubleshooting, and Process Optimization
Welcome to the Quinoxaline Synthesis Support Hub
You have reached the advanced technical support tier. This guide is designed to move beyond basic textbook definitions and address the specific failure modes encountered in the synthesis of quinoxaline scaffolds. Whether you are dealing with stalled conversions, inseparable isomers, or catalyst leaching, the following modules provide causality-driven solutions.
Module 1: Catalyst Selection Matrix
User Query: "Which catalyst should I use? There are hundreds published."
Technical Response: Do not select a catalyst based on popularity. Select based on substrate sensitivity and reaction scale . Use the following decision matrix to select the optimal system for your specific precursors.
| Substrate Class | Recommended Catalyst System | Rationale & Mechanism |
| Simple Aryl/Alkyl (High Reactivity) | Brønsted Acid (AcOH, 10 mol%) | Cost/Efficiency: Sufficient to protonate the carbonyl oxygen ( |
| Acid-Sensitive / Labile Groups | Neutral/Lewis Acid ( | Chemo-selectivity: Iodine acts as a mild Lewis acid and oxidant. Avoids cleavage of Boc/Cbz protecting groups common in drug discovery. |
| Sterically Hindered Dicarbonyls | Strong Lewis Acid ( | Activation Energy: Bulky substrates (e.g., benzils with ortho-substituents) require the high charge density of Indium(III) or Gallium(III) to polarize the carbonyl sufficiently for attack. |
| Tandem Oxidative System ( | One-Pot Efficiency: These catalysts perform a dual role: oxidizing the alcohol to a ketone in situ, then catalyzing the condensation. | |
| Green/Industrial Scale-up | Deep Eutectic Solvents (Choline Chloride:Urea) | E-Factor: The solvent acts as the catalyst (H-bonding network). Eliminates VOCs and simplifies purification (product precipitates upon water addition). |
Module 2: Troubleshooting & Diagnostics
Ticket #001: Reaction Stalls at ~50-60% Conversion
-
Symptoms: TLC shows starting material remaining despite prolonged reflux; yield plateaus.
-
Root Cause: Water Inhibition. The condensation of diamine and diketone releases 2 equivalents of water. If you are using a hygroscopic Lewis Acid (e.g.,
), the generated water coordinates to the metal center, poisoning the catalyst and halting the catalytic cycle. -
Corrective Action:
-
Switch Solvent: Move from Ethanol to Toluene or Xylene.
-
Dean-Stark Trap: Implement azeotropic water removal.
-
Add Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction pot (50 mg per mmol substrate).
-
Ticket #002: Poor Regioselectivity (Isomer Mixture)
-
Symptoms: Formation of inseparable 6- and 7-substituted quinoxaline isomers when reacting unsymmetrical diamines with unsymmetrical dicarbonyls.
-
Root Cause: Competing Nucleophilicity/Electrophilicity.
-
The Trap: Users assume the "more reactive" amine attacks the "more reactive" carbonyl. While true, the energy difference is often too small at high temperatures (reflux) to provide selectivity (thermodynamic control vs. kinetic control).
-
-
Corrective Action:
-
Lower Temperature: Run the reaction at
or RT using a highly active catalyst ( ) to enforce kinetic control. -
Solvent Effect: Switch to a polar aprotic solvent (DMF or Acetonitrile). This solvates the diamine protons less than alcohols, potentially accentuating the nucleophilic difference between the two amine groups.
-
Steric Steering: If possible, use a bulky Lewis Acid (e.g., a chiral Scandium complex) that physically blocks the approach to the more hindered carbonyl, forcing the reaction down a single pathway.
-
Ticket #003: Catalyst Leaching / Product Contamination
-
Symptoms: Final product has high metal residue (ppm); color issues in white solids.
-
Root Cause: Homogeneous catalysts (e.g.,
) are difficult to fully extract. -
Corrective Action:
-
Protocol Shift: Switch to Magnetically Separable Nanocatalysts (
). -
Validation: After reaction, use an external magnet to decant the solution. Wash the solid catalyst with EtOAc. This typically reduces metal contamination to <10 ppm.
-
Module 3: Mechanistic Visualization
User Query: "How exactly does the Lewis Acid activate the system?"
Visual Guide: The following diagram illustrates the activation pathway, highlighting the critical "Water Poisoning" loop that causes yield stalling (Ticket #001).
Caption: Figure 1. Lewis Acid catalytic cycle showing the activation of the dicarbonyl and the competitive inhibition pathway where byproduct water deactivates the metal center.
Module 4: Standard Operating Protocols (SOPs)
SOP-A: General Synthesis (High Yield / Robust)
Best for: Standard library generation where starting materials are stable.
-
Preparation: In a 25 mL round-bottom flask, dissolve 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add Sulfanilic Acid (5 mol%) or Iodine (
, 10 mol%). -
Reaction: Stir at room temperature (RT) for 10–30 minutes.
-
Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the yellow dicarbonyl spot.
-
-
Work-up: Pour the mixture into crushed ice (20 g). The quinoxaline typically precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from hot ethanol if necessary.
-
Yield Expectation: 85–95%.[1]
-
SOP-B: Green Synthesis (Deep Eutectic Solvent)
Best for: Sustainable chemistry, avoiding VOCs, and scale-up.
-
Solvent Prep: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear liquid forms (the DES). Cool to RT.
-
Reaction: Add 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) directly to 2 mL of the DES.
-
Conditions: Stir at RT for 5–10 minutes. No external acid catalyst is required (the DES acts as the catalyst).
-
Isolation: Add Water (5 mL) to the reaction mixture. The hydrophobic quinoxaline product will crash out.
-
Filtration: Filter and wash with water to remove residual Choline Chloride/Urea.
References
-
Review of Synthetic Strategies: Heravi, M. M., & Oskooie, H. A. (2024). "Recent advances in the synthesis of quinoxalines: A comprehensive review." Journal of Heterocyclic Chemistry.
-
Nanocatalysis: Gu, S., et al. (2023).[2] "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview." RSC Advances, 13, 21543-21570.
-
Deep Eutectic Solvents: Lupidi, G., Palmieri, A., & Petrini, M. (2022). "Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents." Green Chemistry, 24, 3629-3633.
-
Iodine Catalysis Mechanism: More, S. V., et al. (2015). "Recent advances in the synthesis of quinoxalines: green and sustainable approaches." RSC Advances, 5, 1063-1110.
-
Regioselectivity Issues: BenchChem Technical Guides. (2025). "Addressing regioselectivity issues in functionalizing asymmetric quinoxalines."
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Nitroquinoxaline for Preclinical Studies
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of 5-nitroquinoxaline. This document is designed to offer practical, field-proven insights to navigate the common challenges encountered during laboratory-scale synthesis and subsequent scale-up for preclinical trials. Our focus is on ensuring scientific integrity, reproducibility, and safety throughout the process.
I. Overview of the Synthetic Strategy
The most common and scalable synthesis of 5-nitroquinoxaline involves a two-step process:
-
Quinoxaline Formation: The condensation of o-phenylenediamine with glyoxal to form the quinoxaline core.
-
Nitration: The regioselective nitration of the quinoxaline ring to introduce the nitro group at the 5-position.
While seemingly straightforward, each step presents unique challenges, particularly when transitioning from bench-scale to larger quantities required for preclinical evaluation.[1] This guide will address these challenges in a practical question-and-answer format.
II. Experimental Workflow & Logic
The following diagram illustrates the overall workflow for the synthesis and purification of 5-nitroquinoxaline, highlighting critical control points.
Caption: A flowchart of the two-step synthesis of 5-nitroquinoxaline.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of 5-nitroquinoxaline.
A. Quinoxaline Formation (Condensation Reaction)
Q1: My quinoxaline synthesis is low-yielding. What are the common causes and how can I improve it?
A1: Low yields in the condensation of o-phenylenediamine and glyoxal are frequently due to several factors:
-
Purity of Reactants: Ensure the o-phenylenediamine is free from oxidation, which can be identified by its color (it should be a light tan or off-white solid). If it is dark, consider purification by recrystallization or sublimation. The glyoxal solution should be fresh, as it can polymerize upon storage.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or methanol.[2] The choice of solvent can influence the reaction rate and work-up. While the reaction can proceed without a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) can sometimes improve the rate and yield. However, excessive acid can lead to side reactions.
-
Temperature Control: The reaction is exothermic. While gentle heating can drive the reaction to completion, overheating can lead to the formation of polymeric byproducts. Maintain a controlled temperature, typically between room temperature and the boiling point of the solvent.
-
Stoichiometry: Ensure an accurate 1:1 molar ratio of the reactants. An excess of either reactant can complicate the purification process.[3]
Troubleshooting Table: Quinoxaline Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure o-phenylenediamine | Recrystallize or sublime the starting material. |
| Polymerized glyoxal | Use a fresh, high-quality glyoxal solution. | |
| Inefficient reaction conditions | Experiment with different solvents (e.g., ethanol, methanol) and consider mild acid catalysis. | |
| Dark, tarry crude product | Overheating | Maintain a controlled reaction temperature and monitor for exotherms. |
| Difficult purification | Incorrect stoichiometry | Use a precise 1:1 molar ratio of reactants. |
Q2: I am seeing significant byproduct formation in my condensation reaction. How can I minimize this?
A2: The primary byproducts in this reaction are often from the self-condensation of glyoxal or the oxidation of o-phenylenediamine. To minimize these:
-
Inert Atmosphere: For larger scale reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the diamine.
-
Controlled Addition: Add the glyoxal solution dropwise to the solution of o-phenylenediamine to maintain a low instantaneous concentration of glyoxal, which can reduce its self-polymerization.
B. Nitration of Quinoxaline
Q3: My nitration of quinoxaline is giving me a mixture of isomers and dinitro products. How can I improve the regioselectivity for 5-nitroquinoxaline?
A3: Achieving high regioselectivity in the nitration of quinoxaline is a significant challenge. The quinoxaline ring system is electron-deficient, making nitration difficult and often requiring harsh conditions, which can lead to multiple nitration products.[1][4]
-
Strict Temperature Control: This is the most critical parameter. The nitration should be carried out at a low temperature, typically between 0 and 10 °C.[5] Use an ice bath and monitor the internal temperature of the reaction closely.
-
Slow and Controlled Addition: The quinoxaline should be added slowly to the pre-cooled nitrating mixture (concentrated sulfuric acid and nitric acid). This helps to dissipate the heat of reaction and maintain a low reaction temperature.[6]
-
Nitrating Agent Stoichiometry: Use a slight excess of nitric acid (typically 1.1 to 1.5 equivalents). A large excess will significantly increase the formation of dinitro products, particularly 5,7-dinitroquinoxaline.[1]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-nitration.
Q4: The work-up of my nitration reaction is problematic. How should I safely quench the reaction and isolate the product?
A4: Quenching a large-scale nitration reaction is a hazardous operation and must be done with extreme care.
-
Controlled Quenching: The reaction mixture should be poured slowly onto a large amount of crushed ice with vigorous stirring. This will dilute the acid and precipitate the crude product. Never add water or ice to the reaction mixture , as this can cause a dangerous exotherm.[5][7]
-
Neutralization: After quenching, the acidic solution should be carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide solution) while keeping the temperature low with an ice bath. This will precipitate the remaining product.
-
Filtration and Washing: The precipitated solid should be collected by filtration and washed thoroughly with cold water to remove any residual acid.
Safety First: Nitration Reactions
Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[6][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Blast Shield: For larger scale reactions, the use of a blast shield is highly recommended.
-
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have a suitable neutralizing agent (e.g., sodium bicarbonate) on hand for spills.
C. Purification and Analysis
Q5: How can I effectively purify my crude 5-nitroquinoxaline, especially on a larger scale?
A5: The purification of 5-nitroquinoxaline often involves removing unreacted starting material, isomeric byproducts (e.g., 6-nitroquinoxaline), and dinitro compounds.
-
Recrystallization: This is the most common and scalable purification method. A suitable solvent system needs to be identified. Ethanol, acetic acid, or mixtures of solvents like toluene/heptane can be effective.[5] The goal is to find a solvent in which 5-nitroquinoxaline is sparingly soluble at room temperature but readily soluble at elevated temperatures, while the impurities have different solubility profiles.
-
Column Chromatography: For smaller scales or to obtain very high purity material, silica gel column chromatography can be used. A typical eluent system would be a mixture of hexane and ethyl acetate. However, this method is less practical for large-scale production.
Q6: What analytical methods should I use to confirm the purity and identity of my final product for preclinical studies?
A6: For preclinical studies, it is crucial to have a well-characterized compound with high purity.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final compound. A validated HPLC method should be used to quantify the purity and identify any impurities.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound.
-
Elemental Analysis: This provides the elemental composition of the compound.
Purity Requirements for Preclinical Studies
| Parameter | Acceptance Criteria |
| Purity (by HPLC) | > 98% (typically > 99%) |
| Individual Impurities | < 0.1% |
| Residual Solvents | Within ICH guidelines |
| Heavy Metals | Within acceptable limits |
IV. Step-by-Step Protocols
Protocol 1: Synthesis of Quinoxaline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol (5-10 volumes).
-
To this solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 15-30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford crude quinoxaline.
Protocol 2: Synthesis of 5-Nitroquinoxaline
Safety Warning: This reaction is highly exothermic and requires strict safety precautions.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3-5 volumes).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve quinoxaline (1.0 eq) in a small amount of concentrated sulfuric acid.
-
Add the quinoxaline solution dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a cold aqueous solution of sodium carbonate or ammonium hydroxide to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
V. Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and critical control points in the synthesis process.
Caption: Interdependencies of critical parameters in the synthesis.
VI. References
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF. Available at: [Link]
-
EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. Available at:
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Semantic Scholar. Available at: [Link]
-
Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. Taylor & Francis Online. Available at: [Link]
-
Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. SciSpace. Available at: [Link]
-
Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. Available at: [Link]
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]
-
Nitration Reactions | Continuous Flow Processing. Vapourtec. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Available at: [Link]
-
On the Nitration of Quinoxalines. J-STAGE. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
-
Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation. ResearchGate. Available at: [Link]
-
A convenient numbering-up strategy for the scale-up of gas–liquid photoredox catalysis in flow. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
What quality grade labeled compounds do you need in your trials? TRACER. Available at: [Link]
-
Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Process development and scale-up of AZD7545, a PDK inhibitor. ResearchGate. Available at: [Link]
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Drug Development Priorities: Preclinical Data Drives Regulatory Success. AMSbiopharma. Available at: [Link]
-
Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available at: [Link]
-
The Nitration of 8-Methylquinoxalines in Mixed Acid. ACS Publications. Available at: [Link]
-
IMPROVED PROCESS FOR PRODUCING NITROXOLINE. European Patent Office - EP 4015505 A1 - EPO. Available at: [Link]
-
Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). ResearchGate. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]
-
High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. PubMed. Available at: [Link]
-
purity, in vivo toxicity, & clinical trial material. YouTube. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]
-
TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chem. Heterocycl. Compd.. Available at: [Link]
-
Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. NIH. Available at: [Link]
-
GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. National Institute of Allergy and Infectious Diseases (NIAID). Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
-
Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]
-
Direct analysis of drugs in forensic applications using laser ablation electrospray ionization-tandem mass spectrometry (LAESI-MS/MS). Glen Jackson - West Virginia University. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. vapourtec.com [vapourtec.com]
- 7. quora.com [quora.com]
- 8. ehs.com [ehs.com]
- 9. youtube.com [youtube.com]
- 10. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 11. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Validation & Comparative
The Strategic Advantage of 5-Nitroquinoxaline: A Comparative Guide to Nitroaromatic Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, nitroaromatic compounds serve as powerful and versatile building blocks. Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr). While classic reagents like nitrobenzene have long been staples in the synthetic chemist's toolbox, the pursuit of enhanced reactivity, selectivity, and molecular complexity has led to the exploration of more sophisticated nitroaromatic systems. Among these, 5-nitroquinoxaline emerges as a reagent of significant strategic advantage.
This guide provides an in-depth technical comparison of 5-nitroquinoxaline with other commonly employed nitroaromatic compounds, including nitrobenzene, nitropyridines, and nitroimidazoles. By examining the interplay of electronics, structure, and reactivity, we will elucidate the unique benefits that 5-nitroquinoxaline offers in the synthesis of complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science.[1]
The Enduring Utility of the Nitro Group in Aromatic Synthesis
The nitro group's profound impact on the reactivity of an aromatic ring is a cornerstone of modern organic synthesis. Its strong electron-withdrawing ability, through both inductive and resonance effects, depletes the electron density of the aromatic system.[2] This electronic perturbation is the key to unlocking reaction pathways that are otherwise inaccessible for electron-rich aromatic compounds.
The primary consequence of this electron deficiency is the activation of the aromatic ring towards attack by nucleophiles. This reactivity is most pronounced in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical factor in determining the overall reaction rate, and it is here that the strategic placement of electron-withdrawing groups like the nitro group plays a pivotal role.
Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
5-Nitroquinoxaline: A Fusion of Activating Features
5-Nitroquinoxaline represents a sophisticated evolution of the nitroaromatic concept. Its structure, a fusion of a benzene ring and a pyrazine ring with a nitro group appended to the benzene portion, imbues it with a unique and powerful reactivity profile. The quinoxaline core itself is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms in the pyrazine ring. This inherent electron deficiency acts in concert with the potent electron-withdrawing nitro group to create a highly activated system for nucleophilic attack.
The key advantages of 5-nitroquinoxaline in organic synthesis can be summarized as:
-
Enhanced Electrophilicity: The synergistic electron-withdrawing effects of the quinoxaline core and the nitro group make the aromatic ring exceptionally electron-poor and, therefore, highly susceptible to nucleophilic attack.
-
Regioselective Reactivity: The nitro group directs nucleophilic attack to specific positions on the quinoxaline scaffold, offering a high degree of control over the synthesis of substituted derivatives.
-
Versatile Precursor: The resulting aminoquinoxalines, obtained after reduction of the nitro group, are valuable diamine monomers for the synthesis of high-performance polymers like polyimides and polyethers, which exhibit excellent thermal and chemical stability.[3]
A Comparative Analysis of Reactivity
5-Nitroquinoxaline vs. Nitrobenzene
Nitrobenzene is the archetypal nitroaromatic compound.[4][5] While effective in many SNAr reactions, particularly when further activated by other electron-withdrawing groups (e.g., 2,4-dinitrochlorobenzene), its reactivity can be limited.
The quinoxaline scaffold provides a significant rate enhancement compared to a simple benzene ring. The two nitrogen atoms in the pyrazine ring of quinoxaline act as powerful inductive electron-withdrawing groups, further depleting the electron density of the fused benzene ring. This makes the carbon atoms of the quinoxaline system more electrophilic and lowers the activation energy for the initial nucleophilic attack, the rate-determining step in most SNAr reactions.
Figure 2: Conceptual comparison of the activation of the aromatic ring in 5-nitroquinoxaline versus nitrobenzene for SNAr reactions.
5-Nitroquinoxaline vs. Nitropyridines
Nitropyridines are another important class of heteroaromatic nitro compounds.[6][7] The nitrogen atom in the pyridine ring is electron-withdrawing, and when combined with a nitro group, it creates a highly electrophilic system. The reactivity of nitropyridines in SNAr reactions is generally higher than that of nitrobenzene.
The comparison with 5-nitroquinoxaline is more nuanced. A pyridine ring is less electron-withdrawing than a pyrazine ring. Therefore, it is reasonable to predict that 5-nitroquinoxaline would be more reactive than a corresponding nitropyridine, assuming similar steric environments. The two nitrogen atoms in the pyrazine ring of quinoxaline exert a stronger cumulative electron-withdrawing effect than the single nitrogen in a pyridine ring.
5-Nitroquinoxaline vs. Nitroimidazoles
Nitroimidazoles are a class of five-membered heteroaromatic compounds with significant applications, particularly in medicinal chemistry as antibiotics.[3][8][9] The imidazole ring can be either electron-rich or electron-poor depending on the substitution pattern and the position of the nitro group. In general, the five-membered ring systems are less aromatic and can exhibit different reactivity patterns compared to six-membered rings. While direct comparative data is scarce, the fused benzo-pyrazine system of 5-nitroquinoxaline generally presents a more extended and delocalized π-system, which can better stabilize the negative charge in the Meisenheimer intermediate, suggesting a higher intrinsic reactivity in many SNAr contexts.
Quantitative Comparison of SNAr Reactions
The following table provides a comparative overview of representative SNAr reactions for different classes of nitroaromatic compounds. It is important to note that the reaction conditions are not identical across all examples, as they have been optimized for each specific transformation. However, these examples serve to illustrate the general reactivity trends.
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | Aniline | N-(2,4-dinitrophenyl)aniline | Ethanol, reflux, 4h | 92 | |
| 2-Chloro-5-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol, 78°C, 2h | 85 | |
| 2,3-dichloroquinoxaline | Piperazine | 2-chloro-3-(piperazin-1-yl)quinoxaline | Ethanol, triethylamine, reflux, 6h | - | |
| 2-chloro-3-hydrazinylquinoxaline | - | 8-Bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline | Piperidine | 72 | [3] |
Note: The table presents illustrative examples and is not an exhaustive list. Yields are highly dependent on the specific nucleophile, solvent, temperature, and reaction time.
Experimental Protocols
To provide a practical context for the application of these principles, the following section details a representative experimental protocol for a nucleophilic aromatic substitution reaction on a quinoxaline derivative.
Synthesis of 2-chloro-3-(piperazin-1-yl)quinoxaline
This protocol describes the nucleophilic substitution of a chlorine atom on the quinoxaline ring with piperazine.
Materials:
-
2,3-dichloroquinoxaline
-
Piperazine
-
Ethanol
-
Triethylamine
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round bottom flask, dissolve 2,3-dichloroquinoxaline (0.01 mol) in 25 mL of ethanol.
-
Add piperazine (0.01 mol) to the solution.
-
Add 5 mL of triethylamine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that separates is collected by filtration and dried.
-
The crude product can be further purified by recrystallization if necessary.
This procedure, adapted from the literature, demonstrates a typical SNAr reaction on a quinoxaline scaffold.
Mechanistic Insights: The Role of the Quinoxaline Core
The enhanced reactivity of 5-nitroquinoxaline can be rationalized by examining the stability of the Meisenheimer intermediate. The negative charge that develops during the nucleophilic attack can be delocalized not only onto the nitro group but also into the pyrazine ring of the quinoxaline system. This extended delocalization provides a greater degree of stabilization compared to nitrobenzene, where the charge is primarily delocalized onto the nitro group and the ortho and para positions of the benzene ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
